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Introduction

Fantofarone, also known as SR33557, is a potent, voltage-dependent antagonist of L-type

calcium channels (L-type Ca2+ channels).[1] As a member of the indolizine sulfone class, it is

structurally distinct from other classical calcium channel blockers such as dihydropyridines,

phenylalkylamines, and benzothiazepines.[2] Fantofarone binds to the alpha 1 subunit of the

L-type Ca2+ channel, exhibiting a high affinity and voltage-dependent mechanism of action.[2]

[3] Its ability to modulate calcium influx into neurons makes it a valuable pharmacological tool

for investigating a wide range of neurological processes, including neurotransmitter release,

synaptic plasticity, and neuronal excitability. These application notes provide an overview of

Fantofarone's pharmacological properties and detailed protocols for its use in neuroscience

research.

Pharmacological Profile

Fantofarone is a selective blocker of L-type calcium channels, with significantly less activity at

other voltage-gated calcium channels such as N-type, P-type, and T-type channels.[1] Its

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1672053?utm_src=pdf-interest
https://www.benchchem.com/product/b1672053?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7996445/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11215796/
https://www.benchchem.com/product/b1672053?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11215796/
https://pubmed.ncbi.nlm.nih.gov/7821341/
https://www.benchchem.com/product/b1672053?utm_src=pdf-body
https://www.benchchem.com/product/b1672053?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7996445/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


blocking action is highly dependent on the membrane potential, with increased potency in

depolarized conditions.[3] This property allows for the targeted investigation of cellular

processes that involve prolonged or elevated states of neuronal depolarization.

Quantitative Data
The following tables summarize the key quantitative parameters of Fantofarone's activity from

published studies.

Table 1: In Vitro Efficacy of Fantofarone on L-type Ca2+ Channels

Preparation Holding Potential EC50 / IC50 Reference

Mouse Cardiac Cells -40 mV 1.4 nM (EC50) [3]

Mouse Cardiac Cells -80 mV 0.15 µM (EC50) [3]

Chick Dorsal Root

Ganglion Neurons
-80 mV 0.35 µM (IC50) [1]

Table 2: Selectivity Profile of Fantofarone

Channel Type Preparation IC50 Reference

L-type
Chick Dorsal Root

Ganglion Neurons
0.35 µM [1]

N-type
Chick Dorsal Root

Ganglion Neurons
~ 5 µM [1]

P-type
Rat Cerebellar

Purkinje Neurons
~ 5 µM [1]

T-type
Chick Dorsal Root

Ganglion Neurons
No significant effect [1]

Table 3: Pharmacokinetic Parameters of Fantofarone's Active Metabolite (SR 33671) in

Healthy Volunteers (Single Oral Dose)
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Dose Cmax (ng/mL)
AUC(0-24h)
(ng·h/mL)

Terminal Half-
life (h)

Reference

100 mg 16 ± 10 157.50 ± 89.13 ~ 4 [4]

300 mg 63 ± 11 535.50 ± 135.11 ~ 4 [4]

Signaling Pathways and Experimental Workflows
Mechanism of Action of Fantofarone

Fantofarone L-type Ca2+ Channel
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Fantofarone blocks L-type Ca2+ channels, inhibiting calcium influx.

Investigating Fantofarone's Effect on Neurotransmitter Release

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10594483/
https://pubmed.ncbi.nlm.nih.gov/10594483/
https://www.benchchem.com/product/b1672053?utm_src=pdf-body
https://www.benchchem.com/product/b1672053?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672053?utm_src=pdf-body
https://www.benchchem.com/product/b1672053?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro: Brain Slices / Neuronal Cultures In Vivo: Microdialysis

Prepare Brain Slices or
Neuronal Cultures

Incubate with Fantofarone
(various concentrations)

Depolarize with K+
or Electrical Stimulation

Measure Neurotransmitter Release
(e.g., HPLC-ECD, ELISA)

Implant Microdialysis Probe
in Target Brain Region

Perfuse with Fantofarone via
Reverse Dialysis

Collect Dialysate Samples

Analyze Neurotransmitter Levels
(e.g., HPLC-ECD)

Click to download full resolution via product page

Workflow for studying Fantofarone's effect on neurotransmitter release.

Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess the Effect of Fantofarone on

L-type Ca2+ Currents in Cultured Neurons

Objective: To characterize the inhibitory effect of Fantofarone on voltage-gated L-type calcium

currents in cultured neurons.

Materials:

Cultured neurons (e.g., primary hippocampal or cortical neurons)

External solution (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, 0.001

TTX (pH 7.4 with TEA-OH)
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Internal solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, 10 HEPES

(pH 7.2 with CsOH)

Fantofarone stock solution (e.g., 10 mM in DMSO)

Patch-clamp rig with amplifier, digitizer, and data acquisition software

Borosilicate glass capillaries for pipette pulling

Procedure:

Prepare external and internal solutions and filter-sterilize.

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled

with internal solution.

Place a coverslip with cultured neurons in the recording chamber and perfuse with external

solution at a rate of 1-2 mL/min.

Establish a whole-cell patch-clamp configuration on a healthy neuron.

Switch to voltage-clamp mode and hold the cell at a holding potential of -80 mV.

To elicit L-type Ca2+ currents, apply a series of depolarizing voltage steps (e.g., from -60 mV

to +40 mV in 10 mV increments for 200 ms).

Record baseline Ca2+ currents.

Prepare a working solution of Fantofarone in the external solution at the desired final

concentration (e.g., 0.1, 0.3, 1, 3, 10 µM).

Perfuse the recording chamber with the Fantofarone-containing external solution for 5-10

minutes to allow for drug equilibration.

Repeat the voltage-step protocol to record Ca2+ currents in the presence of Fantofarone.

To assess the voltage-dependency of the block, repeat steps 7-10 at a more depolarized

holding potential (e.g., -40 mV).
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Data Analysis: Measure the peak inward current at each voltage step before and after

Fantofarone application. Construct current-voltage (I-V) curves. Calculate the percentage of

inhibition at each concentration to determine the IC50 value.

Protocol 2: In Vivo Microdialysis to Measure the Effect of Fantofarone on Dopamine and

Serotonin Release in the Rodent Brain

Objective: To investigate the in vivo effect of local Fantofarone administration on extracellular

levels of dopamine, serotonin, and their metabolites in a specific brain region (e.g., striatum or

prefrontal cortex).

Materials:

Adult male rats or mice

Stereotaxic apparatus

Microdialysis probes (e.g., 2-4 mm membrane length)

Syringe pump and liquid swivel

Fraction collector

Artificial cerebrospinal fluid (aCSF) (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2,

buffered to pH 7.4

Fantofarone stock solution

HPLC system with electrochemical detection (HPLC-ECD) for monoamine analysis

Perchloric acid

Procedure:

Anesthetize the animal and place it in the stereotaxic apparatus.

Implant a guide cannula targeting the brain region of interest.
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Allow the animal to recover from surgery for at least 24-48 hours.

On the day of the experiment, insert a microdialysis probe through the guide cannula.

Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

Allow for a 1-2 hour stabilization period.

Collect baseline dialysate samples every 20 minutes for at least 60-80 minutes.

Prepare aCSF containing Fantofarone at the desired concentration for reverse dialysis.

Switch the perfusion solution to the Fantofarone-containing aCSF.

Continue collecting dialysate samples for the duration of the drug perfusion (e.g., 60-120

minutes).

At the end of the collection, add a small volume of perchloric acid to each sample to

precipitate proteins and prevent monoamine degradation.

Analyze the dialysate samples for dopamine, serotonin, DOPAC, and 5-HIAA content using

HPLC-ECD.[5]

Data Analysis: Quantify the concentration of each analyte in the dialysate samples. Express

the post-drug levels as a percentage of the baseline levels. Perform statistical analysis to

determine the significance of any changes.

Potential Applications in Neuroscience Research

Modulation of Neurotransmitter Release: Given the role of L-type calcium channels in

neurotransmitter release, Fantofarone can be used to investigate the contribution of these

channels to the release of various neurotransmitters, including dopamine, serotonin,

glutamate, and GABA.[6][7][8] While direct studies on Fantofarone are lacking, research on

other L-type calcium channel blockers suggests complex effects on dopamine release, which

can be either inhibitory or, under certain conditions like dopamine receptor activation,

facilitatory.[9][10] The impact on serotonin release is less clear, with some studies suggesting

a role for L-type channels in depolarization-induced serotonin release.[8]
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Synaptic Plasticity: L-type calcium channels are known to be involved in the induction of

certain forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term

depression (LTD). Fantofarone can be a useful tool to dissect the specific contribution of

these channels to synaptic plasticity in different brain regions and under various

experimental conditions.

Neuronal Excitability and Firing Patterns: By blocking a component of the inward calcium

current, Fantofarone can be used to study the role of L-type calcium channels in shaping

neuronal firing patterns, including burst firing in dopaminergic neurons.[2]

Investigation of Pathophysiological Mechanisms: Dysregulation of calcium homeostasis is

implicated in numerous neurological and psychiatric disorders. Fantofarone can be

employed in animal models of these disorders to explore the therapeutic potential of L-type

calcium channel blockade.

Conclusion

Fantofarone is a potent and selective L-type calcium channel blocker with well-defined

electrophysiological properties. Its voltage-dependent nature makes it a nuanced tool for

probing the role of L-type calcium channels in neuronal function. The provided protocols offer a

starting point for researchers to utilize Fantofarone in their investigations into

neurotransmission, synaptic plasticity, and the pathophysiology of brain disorders. Further

research is warranted to fully elucidate its effects on specific neurotransmitter systems and its

potential in in vivo behavioral paradigms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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